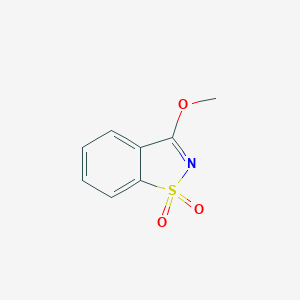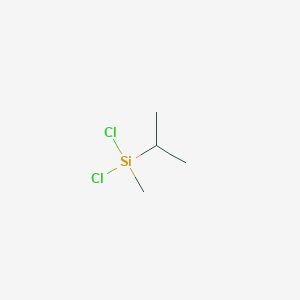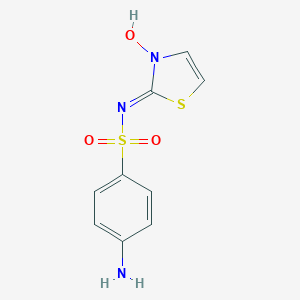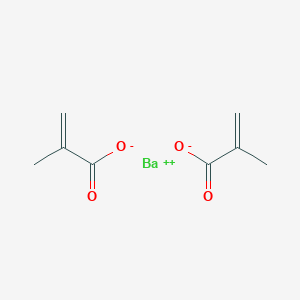![molecular formula C13H21NO4S2 B100657 2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate CAS No. 19143-03-4](/img/structure/B100657.png)
2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as TBET or TBEA and is used as a reagent in the synthesis of other chemical compounds. The purpose of
作用機序
The mechanism of action of 2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate is not fully understood. However, it has been suggested that it may act as a reducing agent and a scavenger of reactive oxygen species. This compound may also interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and may protect cells from oxidative stress. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
将来の方向性
There are several future directions for the research and development of 2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new applications for this compound, such as in the study of protein-ligand interactions. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been synthesized for various scientific research applications. It has antioxidant, anti-inflammatory, and potential anticancer properties. The synthesis method is relatively simple, and the compound is readily available for research purposes. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
The synthesis of 2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate involves the reaction of p-tolyl chloride and 2-aminoethanethiol in the presence of a base such as sodium hydroxide. The reaction mixture is then further treated with sulfuric acid to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
科学的研究の応用
2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate has been used as a reagent in the synthesis of other chemical compounds such as fluorescent dyes and bioconjugates. It has also been used in the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound has been used in the study of protein-protein interactions and as a probe for the detection of reactive oxygen species.
特性
CAS番号 |
19143-03-4 |
|---|---|
分子式 |
C13H21NO4S2 |
分子量 |
319.4 g/mol |
IUPAC名 |
1-methyl-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-3-12(10-14-8-9-19-20(15,16)17)18-13-6-4-11(2)5-7-13/h4-7,12,14H,3,8-10H2,1-2H3,(H,15,16,17) |
InChIキー |
UMYBPPKHPCFENY-UHFFFAOYSA-N |
SMILES |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)C |
正規SMILES |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)C |
同義語 |
2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















